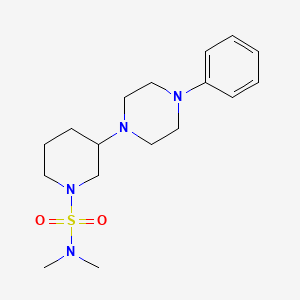![molecular formula C15H21FN2O B6099925 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide](/img/structure/B6099925.png)
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide, also known as FL-118, is a novel synthetic compound that has been gaining attention in the field of cancer research. It is a potent analgesic and anti-tumor agent with a unique mechanism of action that sets it apart from traditional chemotherapy drugs. In
Mecanismo De Acción
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide exerts its anti-tumor effects through multiple mechanisms, including the inhibition of DNA synthesis, activation of the p53 pathway, and induction of oxidative stress. It also targets the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer cells. This compound's analgesic effects are thought to be mediated through the activation of the mu-opioid receptor and inhibition of the serotonin and norepinephrine transporters.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It also increases reactive oxygen species (ROS) production, leading to oxidative stress and apoptosis. In animal models, this compound has been shown to reduce pain sensitivity and improve quality of life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its potent anti-tumor activity, unique mechanism of action, and ability to sensitize cancer cells to radiation therapy. However, its low solubility and poor pharmacokinetic properties can limit its effectiveness in vivo.
Direcciones Futuras
For 1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide research include improving its pharmacokinetic properties, exploring its potential as a combination therapy with other anti-cancer agents, and investigating its analgesic effects in human clinical trials.
In conclusion, this compound is a novel synthetic compound with potent anti-tumor and analgesic effects. Its unique mechanism of action and ability to sensitize cancer cells to radiation therapy make it a promising candidate for cancer treatment. Further research is needed to fully understand its efficacy and safety in clinical trials.
Métodos De Síntesis
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide is synthesized through a multi-step process that involves the reaction of 2-fluoroacetophenone with methylmagnesium bromide to form 2-(2-fluorophenyl)-1-methylethanol. This intermediate is then converted to the corresponding piperidinecarboxamide through a series of reactions involving acylation and cyclization.
Aplicaciones Científicas De Investigación
1-[2-(2-fluorophenyl)-1-methylethyl]-4-piperidinecarboxamide has been extensively studied for its anti-tumor activity in various cancer models. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to radiation therapy. This compound has also demonstrated potent analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-11(10-13-4-2-3-5-14(13)16)18-8-6-12(7-9-18)15(17)19/h2-5,11-12H,6-10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPHURPXJFTRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methoxypropanoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099846.png)
![4-((1E)-3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-1-propen-1-yl)-2-methoxyphenol](/img/structure/B6099866.png)
![3,5-dimethoxy-N-({1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6099869.png)
![1-(3-cyclohexen-1-ylmethyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6099877.png)

![2-[(2-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6099886.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B6099888.png)
![3-{[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6099893.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6099901.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6099904.png)
![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]-1-benzothiophene-2-carboxamide](/img/structure/B6099920.png)
![N-{2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6099926.png)
![N-(2,5-dimethylphenyl)-1-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6099934.png)
